![molecular formula C18H13NO7 B2892410 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate CAS No. 315237-73-1](/img/structure/B2892410.png)
3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate is a useful research compound. Its molecular formula is C18H13NO7 and its molecular weight is 355.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate, also referred to as T-1095, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a methoxycarbonyl group, a nitro group, and a benzo[b]furan moiety. This article explores its synthesis, biological activities, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The molecular structure of this compound can be depicted as follows:
The synthesis typically involves several steps, including nitration and esterification processes. A common method includes the reaction of methyl benzoate with a nitro compound under controlled conditions to yield the final product. The detailed synthetic pathway can be summarized as follows:
- Nitration : Methyl benzoate is nitrated to introduce the nitro group.
- Esterification : The resulting compound undergoes esterification to form the final product.
Antidiabetic Properties
T-1095 has been identified as an orally active inhibitor of sodium-glucose cotransporter (SGLT). In preclinical studies, it demonstrated efficacy in improving metabolic abnormalities associated with diabetes. Specifically, T-1095 has shown potential in reducing blood glucose levels and mitigating diabetic complications in models such as C57BL/KsJ-db/db mice .
Anticancer Activity
Nitrobenzoate-derived compounds, including T-1095, have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, research has shown that certain nitrobenzoate derivatives suppress metastatic activity by inhibiting specific glycoproteins involved in tumor progression .
Compound | Activity | Mechanism |
---|---|---|
T-1095 | Anticancer | Inhibition of tumor cell proliferation |
X8 | Antiangiogenic | Targets vascular development in zebrafish models |
Antiangiogenic Effects
Recent studies have highlighted the antiangiogenic properties of nitrobenzoate derivatives. For instance, compound X8 was shown to impair vascular development in zebrafish models, suggesting that similar compounds like T-1095 may also exhibit antiangiogenic effects by inhibiting endothelial cell mobility and tube formation . This property is crucial for cancer therapies aimed at preventing tumor growth through the inhibition of new blood vessel formation.
Case Studies
- Diabetic Mouse Model : In a study involving C57BL/KsJ-db/db mice, T-1095 significantly improved metabolic parameters and reduced complications associated with diabetes. The treatment led to enhanced insulin sensitivity and lower fasting blood glucose levels .
- Cancer Cell Lines : Various benzo[b]furan derivatives were tested against multiple cancer cell lines. Compounds with similar structural motifs to T-1095 exhibited potent antiproliferative activity, with some derivatives showing up to four times greater potency compared to their unsubstituted counterparts .
Propriétés
IUPAC Name |
methyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO7/c1-10-16(18(21)24-2)14-9-13(6-7-15(14)25-10)26-17(20)11-4-3-5-12(8-11)19(22)23/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBVCFPSYXNEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.